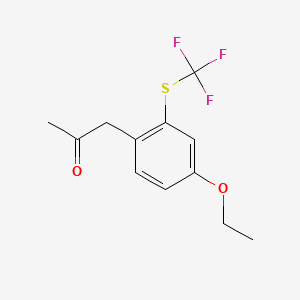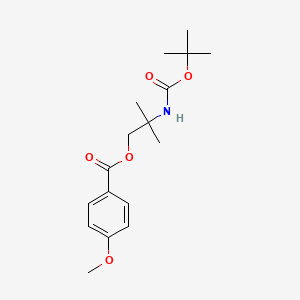
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxybenzoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 2-amino-2-methylpropyl 4-methoxybenzoate.
Hydrolysis: 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid and 4-methoxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Methoxybenzoate Ester: Can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is unique due to its combination of protective groups, which makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Propiedades
Fórmula molecular |
C17H25NO5 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-17(4,5)11-22-14(19)12-7-9-13(21-6)10-8-12/h7-10H,11H2,1-6H3,(H,18,20) |
Clave InChI |
IJLZOCLIOUWCIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


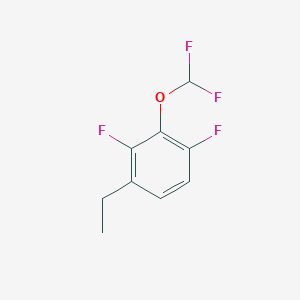
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
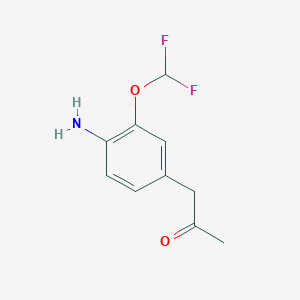
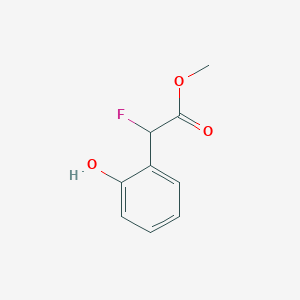
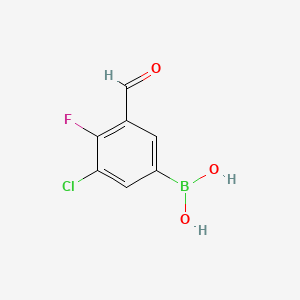
![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

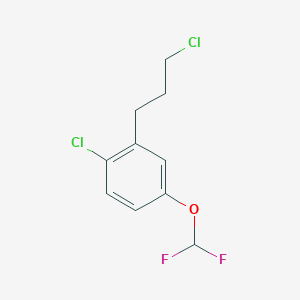
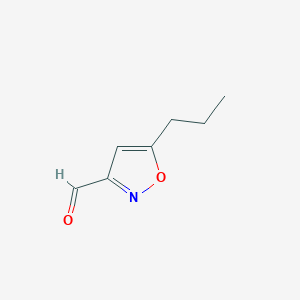
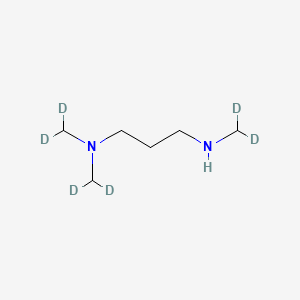
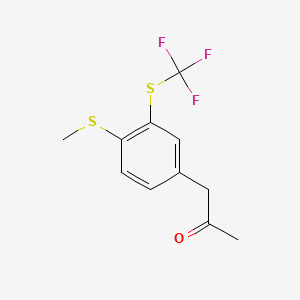
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
